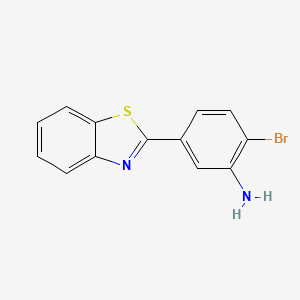

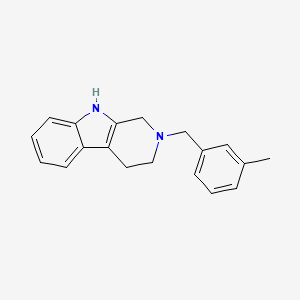

![molecular formula C15H15NOS2 B5680130 N,N-diethylthieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5680130.png)

N,N-diethylthieno[3,2-b][1]benzothiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-diethylthieno[3,2-b][1]benzothiophene-2-carboxamide is a compound with potential biological activity, derived from the thieno[3,2-b][1]benzothiophene scaffold. Compounds from this class have been studied for various pharmacological properties, including anti-inflammatory, antiarrhythmic, and cytotoxic activities (Amr et al., 2010).

Synthesis Analysis

The synthesis of this compound and related compounds involves multi-step reactions, including azomethine formation, electrophilic cyclization, and McMurry cyclization (Geng et al., 2012). A notable approach includes the reaction of 2-aminothiophenes with 1,2-biselectrophiles in aqueous medium, leading to various benzothiazole-2-carboxylates (Dhameliya et al., 2017).

Molecular Structure Analysis

The molecular structure of related compounds, such as N-butylthiophen-3-carboxamide, reveals that the carboxamide group tends to adopt an almost planar orientation with the thiophene ring, indicating a potential for strong intramolecular interactions and stability (Gable et al., 1997).

Chemical Reactions and Properties

Compounds within this family exhibit diverse chemical reactivities, such as bromination, Vilsmeier–Haack formylation, and Friedel–Crafts acetylation, influenced by substituents and reaction conditions (Chapman et al., 1971). These reactions are crucial for further functionalization and the development of compounds with desired biological activities.

Physical Properties Analysis

The synthesis and structure of related compounds, such as 2-(diethylamino)thieno1,3ŏxazin-4-ones, reveal that these compounds possess remarkable chemical stability, which is a critical factor for their potential application in various fields (Gütschow et al., 1999).

Chemical Properties Analysis

The chemical properties of these compounds are characterized by their ability to undergo various substitution reactions, which are key to modifying their biological activities and physicochemical properties. For instance, the electrophilic cyclization and subsequent functionalization of halobenzothiophenes allow access to a wide variety of regioselectively functionalized benzo[b]thiophenes (Sanz et al., 2010).

Safety and Hazards

The safety and hazards associated with “N,N-diethylthieno3,2-bbenzothiophene-2-carboxamide” are not specified in the retrieved papers.

将来の方向性

Benzothiophene derivatives, such as “N,N-diethylthieno3,2-bbenzothiophene-2-carboxamide”, have been utilized in high-mobility OFET devices, dye-sensitized solar cells (DSSCs), and organic photovoltaics (OPVs) . The potential of these compounds for further investigation is indicated by their mechanical stimuli and aggregation response .

特性

IUPAC Name |

N,N-diethylthieno[3,2-b][1]benzothiole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NOS2/c1-3-16(4-2)15(17)13-9-12-14(19-13)10-7-5-6-8-11(10)18-12/h5-9H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRYYTVIRDAICBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC2=C(S1)C3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[6-morpholin-4-yl-3'-(1H-pyrazol-1-yl)biphenyl-3-yl]ethanone](/img/structure/B5680048.png)

![5-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-N,N-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B5680071.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5680080.png)

![{1-[2-(3-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B5680100.png)

![N,1-diethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5680116.png)

![2-(phenoxymethyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5680123.png)

![N-[2-(1,3-benzoxazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide](/img/structure/B5680143.png)

![5-{[(2-fluoro-5-methylphenyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B5680149.png)

![2-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-ylmethyl]-6,8-dimethyl-4-quinolinol dihydrochloride](/img/structure/B5680153.png)